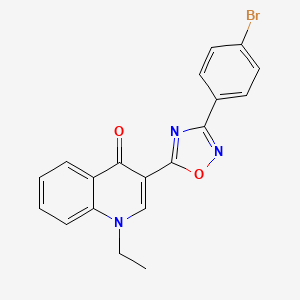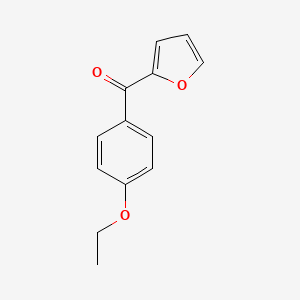
(4-Ethoxyphenyl)(2-furyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (4-Ethoxyphenyl)(2-furyl)methanone is characterized by the presence of an ethoxyphenyl group and a furyl group attached to a methanone. The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Ethoxyphenyl)(2-furyl)methanone are not explicitly mentioned in the search results. It is known that the compound has the molecular formula C13H12O3.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A study by Wang et al. (2019) discusses the synthesis of methanone analogues, including (2-hydroxyphenyl)(fused phenyl)methanones, using 2'-arylisoflavones without the need for transition metal catalysts, oxidants, or additives. This approach is not only cost-efficient but also environmentally friendly (Wang et al., 2019).
Potential Therapeutic Applications
- Abbasi et al. (2019) synthesized a series of methanone derivatives and evaluated them against the α-glucosidase enzyme, demonstrating considerable inhibitory activity. These compounds also exhibited a hemolytic and cytotoxic profile, highlighting their potential as therapeutic agents (Abbasi et al., 2019).
- Another study by Abbasi et al. (2018) focused on synthesizing 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and assessing their antibacterial potential. These compounds showed significant inhibitory effects against various bacteria, suggesting their potential use as antibacterial agents (Abbasi et al., 2018).
Enzyme Inhibition and Antibacterial Properties
- Hussain et al. (2017) synthesized methanone derivatives that demonstrated good enzyme inhibitory activity and were active against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating diseases that require enzyme inhibition or antibacterial action (Hussain et al., 2017).
- Hassan et al. (2018) explored multifunctional amides derived from methanone, which showed promising activity against acetyl and butyrylcholinestrase enzymes, indicating potential therapeutic applications for Alzheimer's disease (Hassan et al., 2018).
Chemical Reactions and Properties
- Pevzner (2011) investigated the Curtius rearrangement of methyl (diethoxyphosphorylmethyl)furoates to form various furoyl azides and isocyanates, demonstrating the compound's utility in complex chemical reactions (Pevzner, 2011).
- Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, demonstrating the compound's role in creating new chemical structures with potential antimicrobial properties (Altalbawy, 2013).
Fluorescence and Chemiluminescence
- Nakashima et al. (1998) studied the fluorescence and chemiluminescence properties of lophine analogues, including compounds with 2-furyl groups, highlighting their potential in applications requiring such properties (Nakashima et al., 1998).
Additional Applications and Studies
- Chernov et al. (2015) discussed the reaction of oxazin-6-ones with guanidine, leading to the synthesis of novel 1,3,5-triazine derivatives. This research opens up pathways for synthesizing new compounds with unique properties (Chernov et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMRCNTZQFPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(2-furyl)methanone | |
CAS RN |
21493-98-1 |
Source


|
| Record name | 4-ETHOXYPHENYL 2-FURYL KETONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

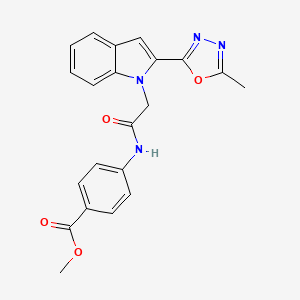
![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)
![3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2577007.png)
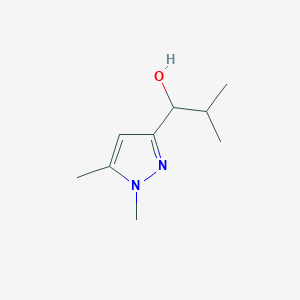
![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)
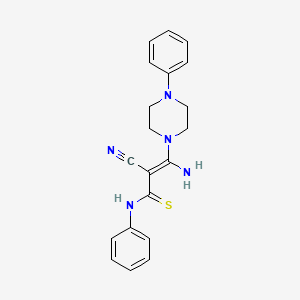
![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)
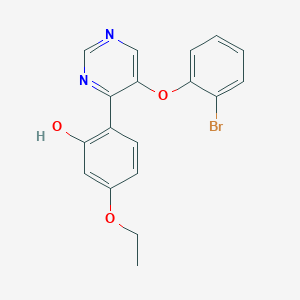
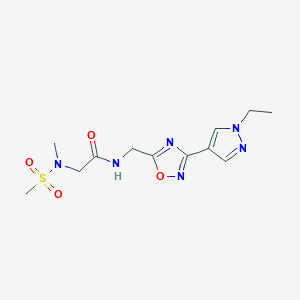
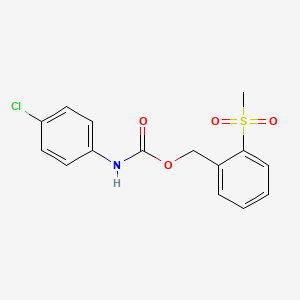
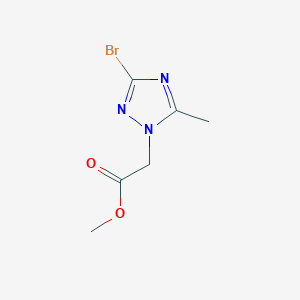
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2577019.png)
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)
